molecular formula C13H11IN2OS B2884885 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 313406-01-8

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2884885
CAS No.: 313406-01-8
M. Wt: 370.21
InChI Key: XLJKSYPPTMIQEP-UHFFFAOYSA-N
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Description

N-[4-(4-Iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-iodophenyl group at the 4-position and a cyclopropanecarboxamide moiety at the 2-position.

Properties

IUPAC Name

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2OS/c14-10-5-3-8(4-6-10)11-7-18-13(15-11)16-12(17)9-1-2-9/h3-7,9H,1-2H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJKSYPPTMIQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via an iodination reaction using iodine and a suitable oxidizing agent.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety through a cyclopropanation reaction followed by amidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like Pd/C and hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and iodophenyl group are likely involved in binding interactions, while the cyclopropanecarboxamide moiety may influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Key Observations :

  • Iodine’s polarizability may enhance hydrophobic interactions in enzyme binding pockets .
  • Core Heterocycle : Benzothiazole analogs () exhibit extended aromatic systems, which could improve π-π stacking but reduce solubility compared to thiazole derivatives .
  • Synthetic Challenges : Bulky substituents (e.g., tris(4-iodophenyl)amine in ) lower yields due to steric hindrance, whereas simpler derivatives (e.g., compound 3b in ) achieve higher yields (80%) .
Enzyme Inhibition
  • COX/LOX Inhibitors: Thiazole derivatives with hydroxy-methoxyphenyl groups (e.g., compound 6a in ) show dual COX-1/COX-2 inhibition (IC₅₀ ~9–11 mM), while amino-substituted analogs (e.g., 6b) exhibit COX-2 selectivity. The iodine atom in the target compound may similarly modulate isoform selectivity .
  • Antifungal Activity : Cyclopropanecarboxamide-thiazole hybrids () demonstrate fungicidal properties, suggesting the target compound could share this activity depending on substituent electronics .
Antiplasmodial and Anti-Inflammatory Potential
  • Antiplasmodial Derivatives : Fluorophenyl-thiazole compounds () target Plasmodium falciparum, with cyclopropanecarbonyl chloride serving as a key intermediate. The iodine substitution in the target compound may enhance membrane permeability or parasite-specific binding .
  • Neuroprotective Effects : Oxadiazole-containing analogs () inhibit GSK-3β, a kinase implicated in neuroinflammation. Structural similarities suggest the target compound could be optimized for central nervous system penetration .

Physicochemical Properties

  • Solubility : Thiazole derivatives with polar substituents (e.g., hydroxamic acid in ) show improved aqueous solubility, whereas iodophenyl groups may reduce it due to hydrophobicity .
  • Metabolic Stability : Cyclopropane rings resist oxidative metabolism, as seen in pesticide derivatives (), suggesting the target compound may exhibit prolonged half-life .

Biological Activity

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound this compound features a thiazole ring and a cyclopropane moiety, which are known to enhance biological activity through various mechanisms. The synthesis typically involves the reaction of 4-iodobenzaldehyde with thiosemicarbazide followed by cyclization to form the thiazole ring. Subsequent reactions introduce the cyclopropanecarboxamide group.

Anticancer Properties

Research indicates that compounds with thiazole and related structures exhibit significant anticancer properties. For instance, derivatives of thiazoles have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. A study demonstrated that thiazole-containing compounds can inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. A study highlighted that certain thiazole compounds possess potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Effects

This compound has shown promise in anti-inflammatory studies. Research indicates that it can inhibit pro-inflammatory cytokines, reducing inflammation in models of arthritis . This property is crucial for developing therapeutic agents targeting inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole derivatives:

  • Anticancer Study : A derivative similar to this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Antimicrobial Testing : In vitro assays revealed that thiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Mechanism : In a murine model of rheumatoid arthritis, treatment with a thiazole derivative significantly reduced paw swelling and levels of inflammatory markers compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduced apoptosis in cancer cells
AntimicrobialInhibited growth of Gram-positive bacteria
Anti-inflammatoryReduced inflammation in arthritis models

Q & A

Basic: What are the key structural features of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, and how do they influence its biological activity?

Answer: The compound features a thiazole ring substituted with a 4-iodophenyl group and a cyclopropanecarboxamide moiety. The iodine atom enhances lipophilicity and may improve target binding through halogen bonding, while the thiazole ring and cyclopropane contribute to structural rigidity, influencing interactions with enzymes or receptors. These features are critical for antimicrobial, anticancer, or anti-inflammatory activity, as seen in structurally similar thiazole derivatives .

Basic: What synthetic routes are commonly employed for synthesizing thiazole-containing analogs like this compound?

Answer: Synthesis typically involves:

  • Thiazole ring formation via cyclization of α-haloketones with thiourea derivatives.
  • Functionalization steps , such as Suzuki coupling for aryl group introduction or amide bond formation for the cyclopropanecarboxamide group.
  • Optimization using catalysts (e.g., palladium) and solvents (e.g., DMF) to improve yields .

Basic: Which spectroscopic and analytical techniques confirm the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and cyclopropane geometry.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identifies functional groups like amides (C=O stretch at ~1650 cm⁻¹) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer: Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Methodological solutions include:

  • Standardized assays (e.g., uniform cell cultures, IC50 protocols).
  • Comparative studies with structural analogs to isolate substituent effects (e.g., replacing iodine with bromine).
  • Purity validation via HPLC and elemental analysis .

Advanced: What computational strategies model the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Predicts binding modes to enzymes (e.g., kinases) using software like AutoDock.
  • Molecular Dynamics (MD) Simulations: Assesses binding stability and conformational changes over time.
  • QSAR Studies: Correlates substituent properties (e.g., logP, polar surface area) with activity .

Advanced: How does iodine substitution on the phenyl ring affect pharmacokinetic properties?

Answer: The iodine atom increases molecular weight and lipophilicity, potentially enhancing membrane permeability but reducing solubility. Its electron-withdrawing effect may stabilize interactions with aromatic residues in target proteins. Comparative studies with non-iodinated analogs are essential to validate these effects .

Advanced: What strategies optimize synthetic yield under varying reaction conditions?

Answer:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst screening: Palladium catalysts enhance cross-coupling efficiency.
  • Temperature control: Lower temperatures minimize side reactions during cyclopropane formation .

Advanced: How is X-ray crystallography applied to determine this compound’s crystal structure?

Answer:

  • Data collection: High-intensity X-rays (e.g., synchrotron sources) resolve heavy atoms like iodine.
  • Structure refinement: SHELXL refines atomic positions and thermal parameters, leveraging the iodine’s strong scattering power.
  • Validation tools: PLATON checks for geometric anomalies .

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